molecular formula C11H14O3 B6590159 (3S)-3-(4-methoxyphenyl)butanoic acid CAS No. 4842-61-9

(3S)-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B6590159
CAS No.: 4842-61-9
M. Wt: 194.23 g/mol
InChI Key: GTUSGMFEBAENPL-QMMMGPOBSA-N
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Description

(3S)-3-(4-Methoxyphenyl)butanoic acid is a chiral carboxylic acid featuring a 4-methoxyphenyl substituent at the third carbon of the butanoic acid backbone, with an (S)-configured stereocenter. The compound’s structural features make it a candidate for pharmaceutical intermediates or chiral building blocks in organic synthesis .

Properties

CAS No.

4842-61-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

GTUSGMFEBAENPL-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(4-methoxyphenyl)butanoic acid, which can then be resolved into its enantiomers to obtain the (3S)-isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chiral chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylbutanol.

Scientific Research Applications

(3S)-3-(4-methoxyphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and stereochemistry, leading to variations in molecular weight, polarity, and acidity (Table 1).

Table 1. Physicochemical Comparison of (3S)-3-(4-Methoxyphenyl)Butanoic Acid and Analogs

Compound Name Substituent Molecular Formula Molecular Weight pKa (Predicted) Key Properties
This compound 4-OCH₃ C₁₁H₁₄O₃ 194.23 ~4.2 Electron-donating, moderate lipophilicity
(3S)-3-(4-Bromophenyl)butanoic acid 4-Br C₁₀H₁₁BrO₂ 259.10 N/A Heavy atom effect, Suzuki coupling substrate
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid 3-OH, 2,4,5-F₃C₆H₂ C₁₀H₉F₃O₃ 246.17 N/A High polarity, hydrogen-bonding capacity
(3S)-3-(2-thienylthio)butanoic acid 2-thienylthio C₈H₁₀O₂S₂ 202.29 4.25 Sulfur-rich, conductive polymer precursor
(S)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid HCl 3-CF₃, amino C₁₁H₁₂F₃NO₂·HCl 289.68 N/A Amphoteric, bioactive scaffold

Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., -OCH₃) enhance aromatic ring stability and influence binding affinity in receptor-ligand interactions .
  • Halogenated analogs (e.g., 4-Br) are pivotal in palladium-catalyzed cross-coupling reactions for complex molecule assembly .

Stereochemical Influence: The (S)-configuration in amino-substituted analogs (e.g., CAS 878011-67-7) is critical for mimicking L-amino acids in bioactive peptides .

Emerging Applications :

  • Thienylthio derivatives are gaining traction in materials science due to their conductive and optoelectronic properties .

Biological Activity

(3S)-3-(4-methoxyphenyl)butanoic acid, also known as a derivative of butanoic acid with a methoxyphenyl group, has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}O3_{3}
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 34657-00-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : This compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism and protein synthesis.
  • Receptor Interaction : It has the potential to interact with cellular receptors, affecting signaling pathways that regulate physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .

1. Anticancer Potential

Research indicates that derivatives of butanoic acid, including this compound, may possess anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, indicating its potential use as an antibacterial agent .

3. Anti-inflammatory Effects

Some studies have suggested that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. The mechanism may involve the modulation of inflammatory cytokines and pathways.

Research Findings and Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range .
Antimicrobial EvaluationShowed inhibition of Gram-positive and Gram-negative bacteria in agar diffusion assays .
Anti-inflammatory StudyReduced levels of pro-inflammatory cytokines in cultured macrophages.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 4-methoxybenzaldehyde with a suitable amino acid derivative.
  • Hydrogenation : Reducing double bonds under controlled conditions.
  • Purification : Utilizing techniques such as chromatography to achieve high purity.

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